Oxotungsten-samarium (1/1) is a compound that combines tungsten and samarium, two elements known for their unique chemical properties. Tungsten, a transition metal, is characterized by its high density and melting point, while samarium is a lanthanide known for its magnetic properties and applications in various fields such as electronics and materials science. The study of this compound is significant due to its potential applications in catalysis, materials science, and electronic devices.
Oxotungsten-samarium (1/1) can be classified under coordination compounds, where the central metal atoms are coordinated to ligands. This classification is essential for understanding the compound's reactivity and potential applications.
The synthesis of oxotungsten-samarium (1/1) typically involves the reduction of trivalent samarium precursors using tungsten oxides as starting materials. A common method includes the use of potassium graphite or other reducing agents in an inert atmosphere to prevent oxidation.
The molecular structure of oxotungsten-samarium (1/1) can be analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the compound. Typically, the structure exhibits a coordination geometry that reflects the hybridization states of the involved metals.
Oxotungsten-samarium (1/1) can participate in various chemical reactions, including redox processes and coordination chemistry with ligands. The reactivity often depends on the oxidation states of tungsten and samarium.
The mechanism of action for oxotungsten-samarium (1/1) involves electron transfer between the tungsten and samarium centers during redox reactions. This process can be influenced by external factors such as temperature and pressure.
Oxotungsten-samarium (1/1) has potential applications in:
Chemical vapor deposition (CVD) enables precise architectural control in oxotungsten-samarium heterostructures through substrate engineering and gas-phase thermodynamics. When h-BN substrates replace conventional SiO₂/Si, the absence of dangling bonds and reduced interfacial charge trapping significantly enhances crystalline order in deposited WSe₂ layers. This substrate effect produces photoluminescence peaks at 790 nm with full-width-half-maximum values of 80 meV – indicative of minimized lattice defects at the heterojunction interface [5]. For samarium integration, hydrogen flux acts as a critical modulator: At 15 sccm H₂, monolayer WSe₂ growth occurs on h-BN, whereas increasing to 20 sccm induces multilayer formation due to accelerated desorption/diffusion kinetics of tungsten species. The introduction of samarium precursors (e.g., samarium nitrate hexahydrate) necessitates precise spatial separation from tungsten sources (WO₃) within the CVD reactor to prevent premature oxide formation. Thermal gradients between zones (540°C for Se, 950°C for WO₃) enable sequential vapor transport, with samarium incorporation occurring during the tungsten oxide reduction phase [4] [5].
Table 1: Vapor-Phase Parameters for WSe₂/Sm₂O₃ Heterostructure Synthesis
Parameter | Monolayer Regime | Multilayer Regime | Function |
---|---|---|---|
H₂ Flow Rate | 15 sccm | 20 sccm | Controls reduction kinetics & layer stacking |
Growth Temperature | 950°C | 950°C | Activates WO₃ reduction & Se vaporization |
Substrate | h-BN/SiO₂ | SiO₂/Quartz | Determines interfacial defect density & crystallinity |
Precursor Distance | 45 cm | 45 cm | Prevents uncontrolled nucleation of Sm-W-O intermediates |
High-pressure synthesis (8.5 kbar) in gold ampoules enables redox equilibria unattainable at ambient conditions, facilitating direct Sm³⁺-W⁶⁺ cation ordering. Using Dy₂O₃/DyF₃/As₂O₃ reactant systems as structural analogs, water-mediated mineralizing fluids enhance ion mobility despite sub-solidus temperatures (400–500°C). This method achieves large single-crystal cubes (>100 µm edge length) with cubic symmetry (F$\bar{4}3c$), where tungsten occupies octahedral sites bridged by samarium-oxygen-fluoride polyhedra [(Sm)O₄.₃₃₃F₂.₆₆₇]. The high-pressure environment suppresses volatile component loss (e.g., F, As₂O₃), ensuring stoichiometric preservation of the SmWO₄Fₓ phase. Rietveld refinement reveals that O²⁻/F⁻ anion disorder at shared crystallographic sites lowers formation energy by 28 kJ/mol compared to ambient-pressure analogs – a thermodynamic stabilization mechanism confirmed by ab initio calculations [6].
Table 2: High-Pressure Redox Reactions for Sm-W-O-F Phases
Reaction System | Pressure (kbar) | Temperature (°C) | Product Characteristics |
---|---|---|---|
Sm₂O₃-WO₃-SmF₃ + H₂O | 8.5 | 500 → 400 | Cubic Sm₃₆O₁₁F₅₀[WO₄]₁₂·H₂O; a = 2587.59(14) pm |
Sm₂O₃-WO₃ (1:1) + NH₄F | 6.0 | 450 | Tetragonal SmWO₃F; 90% phase purity by XRD |
Stearic acid (SA) templating creates self-assembled monolayers on WO₃ substrates, directing samarium incorporation via carboxylate coordination. XPS analysis of Sm-W-O interfaces reveals three binding states: Sm-O-W (531.2 eV), C=O···Sm (532.7 eV), and residual W=O (530.5 eV). When tungstic acid (H₂WO₄) dispersions in molten SA (70°C) react with samarium nitrate, the SA:Sm molar ratio governs interfacial adhesion: At 5:1, epitaxial Sm₂WO₆ formation occurs, while >10:1 ratios yield discontinuous samarium clusters due to steric saturation of coordination sites. In situ Raman spectroscopy during thermal processing (300–600°C) shows retention of W-O-Sm vibrational modes at 895 cm⁻¹ until 550°C, confirming interfacial stability. This covalent anchoring increases composite hardness by 2.3 GPa relative to physical mixtures, as measured by nanoindentation [3] [9].
The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model describes isothermal crystallization:$$x(t) = 1 - \exp(-kt^n)$$where n = 1.8 ± 0.2 indicates diffusion-controlled 2D growth. Rate constants (k) obey Arrhenius behavior with activation energy Eₐ = 89 ± 5 kJ/mol, derived from isoconversional analysis of DSC exotherms. In situ XRD during spark plasma sintering (SPS) reveals three-stage kinetics:
Molecular dynamics simulations show preferential Sm³⁺ adsorption at WO₃ (100) terraces (binding energy = −3.4 eV), creating electrostatic templates for layered Sm₂WO₆ assembly. This interfacial ordering reduces nucleation energy barriers by 35% compared to homogeneous precipitation [1] [7].
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